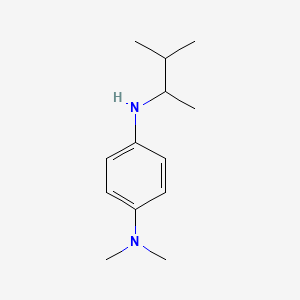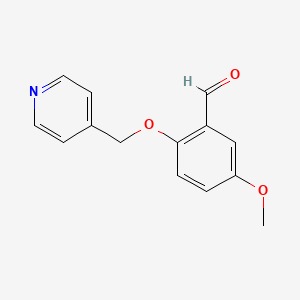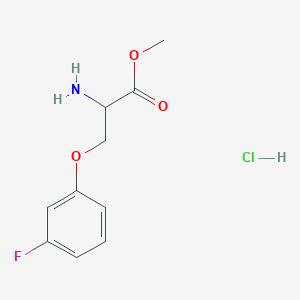
methyl O-(3-fluorophenyl)serinate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-3-(3-fluorophenoxy)propanoate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a fluorophenyl group attached to a propanoate moiety, making it a subject of interest for researchers and industrial applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-fluorophenol and methyl acrylate as the primary starting materials.
Reaction Steps:
Conditions: The reaction is usually carried out under anhydrous conditions with a suitable base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced in a batch process to ensure quality control and consistency.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to convert the compound into its corresponding amine.
Substitution: Substitution reactions involving the fluorophenyl group can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles such as sodium methoxide can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones can be formed.
Reduction Products: The corresponding amine derivatives are typically formed.
Substitution Products: Different fluorophenyl-substituted compounds can be synthesized.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of fluorophenyl groups with biological targets. Medicine: Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets and pathways. The fluorophenyl group can engage in hydrogen bonding and π-π interactions, influencing the biological activity of the compound. The exact mechanism may vary depending on the specific application and target.
Comparación Con Compuestos Similares
Methyl 2-amino-3-(2-fluorophenoxy)benzoate: Similar structure but with a different aromatic ring.
4-(4-Amino-3-fluorophenoxy)-N-methyl-2-pyridinecarboxamide: Contains a pyridine ring instead of a propanoate group.
This comprehensive overview provides a detailed understanding of methyl 2-amino-3-(3-fluorophenoxy)propanoate hydrochloride, its preparation, reactions, applications, and comparison with similar compounds
Propiedades
Fórmula molecular |
C10H13ClFNO3 |
|---|---|
Peso molecular |
249.66 g/mol |
Nombre IUPAC |
methyl 2-amino-3-(3-fluorophenoxy)propanoate;hydrochloride |
InChI |
InChI=1S/C10H12FNO3.ClH/c1-14-10(13)9(12)6-15-8-4-2-3-7(11)5-8;/h2-5,9H,6,12H2,1H3;1H |
Clave InChI |
UCUKOSRZHGWFCY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(COC1=CC(=CC=C1)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


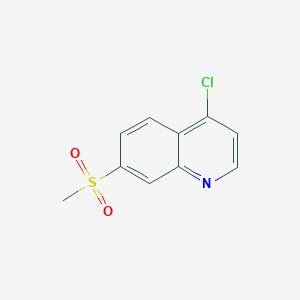
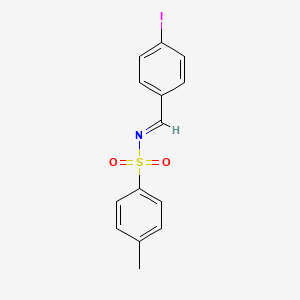
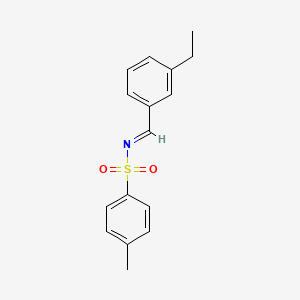
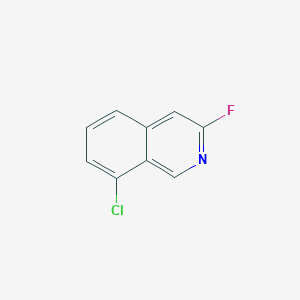
![N-(4-(Naphthalen-2-yl)phenyl)-[1,1'-biphenyl]-3-amine](/img/structure/B15328854.png)

![2-Chloro-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]pyridine-3-carboxylic acid](/img/structure/B15328860.png)
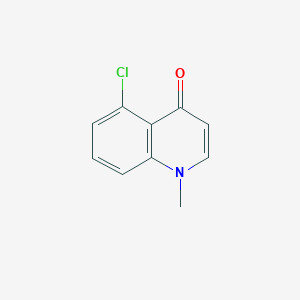
![8-Iodopyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B15328874.png)
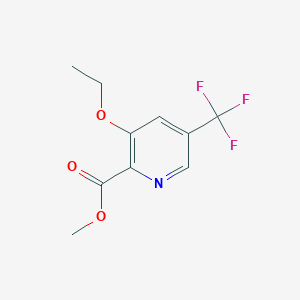
![6-(Chloromethyl)benzo[d]isothiazole](/img/structure/B15328889.png)

